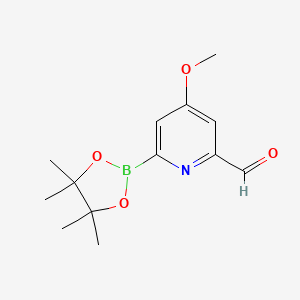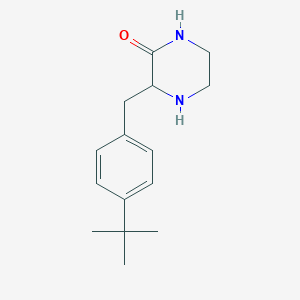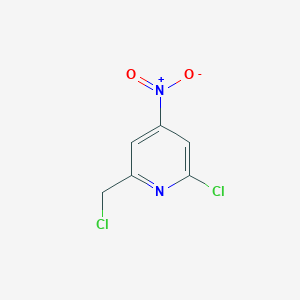
2-Chloro-6-(chloromethyl)-4-nitropyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-6-(chloromethyl)-4-nitropyridine is an organic compound belonging to the pyridine family. This compound is characterized by the presence of chlorine and nitro functional groups attached to a pyridine ring. It is primarily used in various chemical reactions and has significant applications in scientific research and industrial processes.
Preparation Methods
The synthesis of 2-Chloro-6-(chloromethyl)-4-nitropyridine can be achieved through several synthetic routes. One common method involves the chlorination of 2,6-dichloropyridine followed by nitration. The reaction conditions typically include the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride, and nitrating agents like nitric acid or a mixture of nitric and sulfuric acids. The reaction is usually carried out under controlled temperatures to ensure the desired product yield.
Industrial production methods often involve large-scale batch processes where the reactants are mixed in reactors equipped with temperature and pressure control systems. The product is then purified through distillation or recrystallization to obtain high-purity this compound.
Chemical Reactions Analysis
2-Chloro-6-(chloromethyl)-4-nitropyridine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms in the compound can be substituted by other nucleophiles such as amines, thiols, or alkoxides. Common reagents for these reactions include sodium methoxide, potassium thiolate, and primary or secondary amines.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or using chemical reductants such as iron powder and hydrochloric acid.
Oxidation Reactions: The compound can undergo oxidation reactions where the chloromethyl group is oxidized to a carboxylic acid or aldehyde using oxidizing agents like potassium permanganate or chromium trioxide.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield 2-amino-6-(chloromethyl)-4-nitropyridine, while reduction of the nitro group results in 2-chloro-6-(chloromethyl)-4-aminopyridine.
Scientific Research Applications
2-Chloro-6-(chloromethyl)-4-nitropyridine has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and dyes.
Biology: The compound is used in the study of enzyme inhibition and as a building block for the synthesis of biologically active molecules.
Medicine: It serves as a precursor for the development of drugs targeting specific biological pathways, such as anti-inflammatory and anti-cancer agents.
Industry: The compound is used in the production of specialty chemicals and as a reagent in various industrial processes.
Mechanism of Action
The mechanism by which 2-Chloro-6-(chloromethyl)-4-nitropyridine exerts its effects depends on its specific application. In biological systems, the compound may interact with enzymes or receptors, inhibiting their activity or altering their function. The molecular targets and pathways involved can vary, but common targets include enzymes involved in metabolic pathways or signaling cascades.
Comparison with Similar Compounds
2-Chloro-6-(chloromethyl)-4-nitropyridine can be compared with other similar compounds such as 2-Chloro-6-(trichloromethyl)pyridine and 2-Chloro-6-methylpyridine. These compounds share structural similarities but differ in their functional groups and reactivity. For example, 2-Chloro-6-(trichloromethyl)pyridine is used as a nitrification inhibitor in agriculture, while 2-Chloro-6-methylpyridine is used as an intermediate in the synthesis of pharmaceuticals and agrochemicals. The unique combination of functional groups in this compound makes it particularly useful in specific chemical reactions and applications.
Properties
Molecular Formula |
C6H4Cl2N2O2 |
|---|---|
Molecular Weight |
207.01 g/mol |
IUPAC Name |
2-chloro-6-(chloromethyl)-4-nitropyridine |
InChI |
InChI=1S/C6H4Cl2N2O2/c7-3-4-1-5(10(11)12)2-6(8)9-4/h1-2H,3H2 |
InChI Key |
JBCBBEDXJPLFDR-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(N=C1CCl)Cl)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![rac-(5R,9R)-t-Butyl 9-(hydroxymethyl)-6-oxo-2,7-diaZaspiro[4.4]nonane-2-carboxylate](/img/structure/B14862791.png)
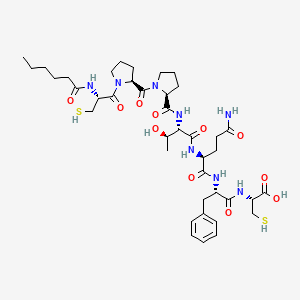
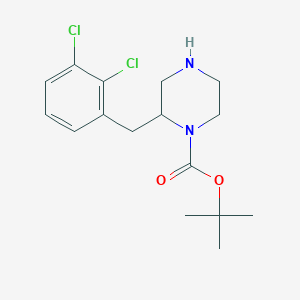
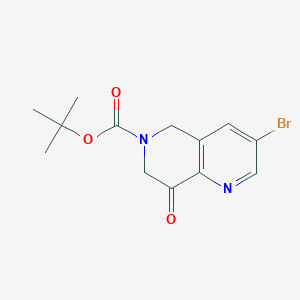
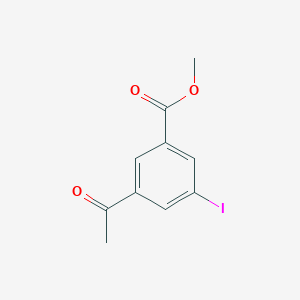
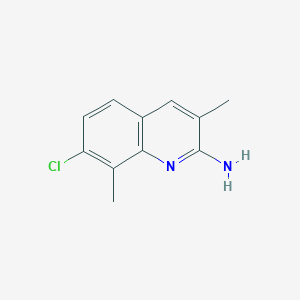
![3H-spiro[1-benzofuran-2,4'-(1,3-dimethylpiperidine)]](/img/structure/B14862821.png)
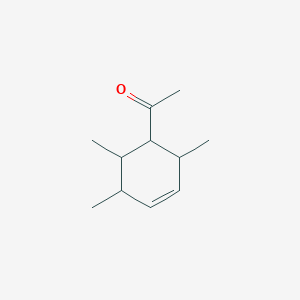

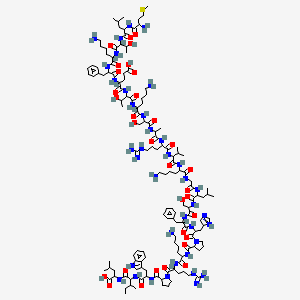
![1-Methyl-5-phenyl-1,6-dihydroimidazo[4,5-c]pyrazole](/img/structure/B14862835.png)
![(6-(Trifluoromethyl)imidazo[1,2-A]pyrimidin-3-YL)methanamine](/img/structure/B14862838.png)
